Superior Antiplasmodial Potency Against Multidrug-Resistant P. falciparum Dd2 Versus Lead Compound 1 and Halo-Analogs
Antimalarial agent 37 (compound 33) exhibits the most potent activity against the multidrug-resistant P. falciparum Dd2 strain among all 3-substituted central-ring analogs in the series. In a direct head-to-head comparison within the same 72 h SYBR Green I proliferation assay, compound 33 achieved an EC50 of 31 ± 5 nM, representing a 1.87-fold improvement over the lead compound 1 (EC50 = 58 ± 5 nM), a 4.35-fold improvement over the 3-F analog compound 31 (EC50 = 135 ± 10 nM), and a 1.97-fold improvement over the 3-Br analog compound 32 (EC50 = 61 ± 9 nM) [1]. This demonstrates that the 3-CF3 substituent confers the strongest antiplasmodial activity among tested halo-substitutions at the critical 3-position of the central phenyl ring [1].
| Evidence Dimension | Antiplasmodial potency against multidrug-resistant P. falciparum Dd2 (EC50) |
|---|---|
| Target Compound Data | 31 ± 5 nM |
| Comparator Or Baseline | Compound 1 (3-Cl): 58 ± 5 nM; Compound 31 (3-F): 135 ± 10 nM; Compound 32 (3-Br): 61 ± 9 nM |
| Quantified Difference | 1.87-fold more potent vs compound 1; 4.35-fold vs compound 31; 1.97-fold vs compound 32 |
| Conditions | SYBR Green I-based proliferation assay; asynchronous P. falciparum Dd2 blood-stage cultures; 72 h incubation; concentration range 0–50 nM |
Why This Matters
Procurement of compound 1 or compound 32 instead of antimalarial agent 37 would result in a ~2-fold loss in potency against drug-resistant parasites, significantly compromising assay sensitivity in resistance-focused screening cascades.
- [1] Liang D, et al. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. J Med Chem. 2024;67(2):1460–1480. Table 4. doi:10.1021/acs.jmedchem.3c02046 View Source
